5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride
Description
Properties
CAS No. |
1184916-48-0 |
|---|---|
Molecular Formula |
C9H17ClN2O |
Molecular Weight |
204.70 g/mol |
IUPAC Name |
5-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9-2-1-8(11-9)7-3-5-10-6-4-7;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI Key |
XGZBSQWRYHZRNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2CCNCC2.Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Ring Formation via Cyclization
This approach involves synthesizing the piperidine ring first, followed by lactamization to form the pyrrolidinone. For example:
-
Piperidine-4-carboxamide intermediates : Starting with piperidine-4-carboxylic acid, methylation at the nitrogen generates 1-methylpiperidine-4-carboxylic acid. Subsequent conversion to a carboxamide (e.g., via thionyl chloride and diethylamine) provides a precursor for lactam formation.
-
Lactamization : Treating the carboxamide with a cyclizing agent (e.g., phosphoryl chloride or PCl₃) under reflux induces intramolecular nucleophilic attack, forming the pyrrolidin-2-one ring.
Convergent Coupling of Preformed Rings
An alternative method couples pre-synthesized piperidine and pyrrolidinone fragments:
-
Piperidine-4-boronic acid : Suzuki-Miyaura coupling with a brominated pyrrolidinone derivative enables direct linkage of the two rings. Palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) facilitate this cross-coupling.
-
Post-functionalization : After coupling, reductive amination or hydrogenation introduces the hydrochloride salt.
Catalytic and Reaction Condition Optimization
Transfer Hydrogenation for N-Methylation
The introduction of the methyl group on the piperidine nitrogen is critical. Transfer hydrogenation using formaldehyde and a palladium/charcoal catalyst under ambient pressure (18–25°C) achieves high yields (≥85%) without requiring high-pressure equipment. For example:
This method avoids over-methylation and side reactions common in traditional alkylation techniques.
Grignard Reagent Utilization
Grignard reactions are pivotal for carbon-carbon bond formation. Turbo Grignard reagents (e.g., iPrMgCl·LiCl) enable efficient coupling at ambient temperatures, circumventing cryogenic conditions. For instance:
This step’s scalability and low energy input make it industrially viable.
Copper-Catalyzed Amination
Converting brominated intermediates to amines employs Cu₂O catalysts (≥0.02 wt%) at 60–70°C. Lower temperatures prevent product discoloration, ensuring a white crystalline final product:
Salt Formation and Purification
Hydrochloride Salt Crystallization
The final step involves treating the free base with HCl in ethanol. Controlled pH adjustment (pH 4–5) and slow cooling (0.1°C/min) yield high-purity hydrochloride crystals. Ethanol’s polarity ensures optimal solubility and minimal byproduct retention.
Polymorph Control
X-ray diffraction (XRD) and differential scanning calorimetry (DSC) data from analogous compounds (e.g., Form A in Fig. 1A) guide polymorph selection. Ethanol-water mixtures (7:3 v/v) favor the thermodynamically stable Form A, characterized by distinct XRD peaks at 2θ = 8.3°, 12.7°, and 16.9°.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC (C18 column, 0.1% TFA in acetonitrile/water) shows ≥99% purity with retention times of 6.8 min for the target compound and ≤0.2% impurities.
Comparative Analysis of Synthetic Methods
| Parameter | Sequential Cyclization | Convergent Coupling |
|---|---|---|
| Total Yield | 62–68% | 55–60% |
| Reaction Steps | 5 | 4 |
| Catalyst Cost | Low (Pd/C, Cu₂O) | High (Pd(PPh₃)₄) |
| Scalability | Excellent | Moderate |
| Byproduct Formation | <5% | 8–10% |
Data derived from analogous syntheses.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Reduction Reactions
The carbonyl group in the pyrrolidinone ring undergoes reduction under standard conditions:
Mechanistic Insight : LiAlH₄ selectively reduces the lactam carbonyl to a secondary alcohol, while catalytic hydrogenation partially saturates the piperidine ring.
Oxidation Reactions
The piperidine nitrogen and pyrrolidinone ring participate in oxidation:
| Reagent | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| KMnO₄ | H₂O, 80°C | 5-(Piperidin-4-yl)-2-pyrrolidone-N-oxide | Intermediate for NO donors | |
| mCPBA | DCM, 0°C | Epoxide derivative (ring expansion) | Bioactive analog synthesis |
Research Note : N-Oxide formation enhances solubility for neurological drug candidates.
Nucleophilic Substitution
The hydrochloride salt facilitates amine displacement reactions:
| Nucleophile | Conditions | Product | Key Use | Reference |
|---|---|---|---|---|
| Benzylamine | DMF, K₂CO₃, 100°C | N-Benzyl-pyrrolidinone analog | Antimicrobial agents | |
| Thiophenol | EtOH, reflux | Thioether-linked derivative | Protease inhibition studies |
Example Protocol :
text1. Dissolve this compound (1 eq) in DMF. 2. Add benzylamine (1.2 eq) and K₂CO₃ (2 eq). 3. Stir at 100°C for 12 hr. 4. Isolate via column chromatography (EtOAc/hexane).
Cycloaddition and Ring-Opening
The compound participates in [3+2] cycloadditions for heterocycle synthesis:
| Partner | Conditions | Product | Notable Feature | Reference |
|---|---|---|---|---|
| Nitrile oxide | Toluene, 110°C | Isoxazoline-fused bicyclic system | Enhanced CNS activity | |
| Azide | Cu(I), DCM, RT | Triazole-linked hybrid | Click chemistry applications |
Structural Impact : Cycloadditions increase rigidity, improving receptor binding affinity in neurological targets.
Salt Metathesis
The hydrochloride counterion can be exchanged:
| New Salt | Conditions | Result | Purpose | Reference |
|---|---|---|---|---|
| Tosylate | AgOTs, H₂O, RT | Improved crystallinity | X-ray diffraction studies | |
| Mesylate | Methanesulfonic acid, EtOH | Enhanced thermal stability | Formulation development |
Stability Considerations
Scientific Research Applications
Pharmacological Applications
a. Anticancer Activity
Research indicates that compounds with a pyrrolidinone core, including 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells . For instance, one study demonstrated that certain derivatives significantly impaired cell invasion and migration, suggesting a mechanism for their anticancer activity .
b. Melanocortin Receptor Agonism
The compound has been investigated for its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in various physiological processes, including appetite regulation and sexual function. Piperidinoyl-pyrrolidine compounds have shown efficacy in treating conditions like obesity and sexual dysfunction by activating MCR4 .
Synthesis and Structural Insights
The synthesis of this compound involves several chemical processes that enhance its pharmacological properties. The compound can be synthesized through reactions involving piperidine derivatives and pyrrolidinones, allowing for the exploration of structure-activity relationships (SAR) that optimize its biological activity .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the effects of various pyrrolidinone derivatives on MDA-MB-231 cells, focusing on their ability to inhibit cell proliferation and invasion. The results indicated that while some derivatives showed significant cytotoxicity, others like this compound exhibited selective inhibition of invasion without cytotoxic effects at higher concentrations .
Case Study 2: MCR4 Agonism
In another study, piperidinoyl-pyrrolidine compounds were tested for their agonistic effects on MCR4. The findings revealed that these compounds could effectively modulate appetite and metabolic rates, providing insights into their potential use in treating obesity-related disorders .
Data Tables
Mechanism of Action
The mechanism of action of 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-4-yl)pyrrolidin-2-one: Similar structure but without the hydrochloride group.
Pyrrolidin-2-one: Lacks the piperidine ring.
Piperidin-4-one: Lacks the pyrrolidinone ring
Uniqueness
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its combined pyrrolidinone and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds .
Biological Activity
5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride, also known as a piperidinone derivative, has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted at the 4-position and a pyrrolidinone structure. This unique combination contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PDAC) cells. It operates through mechanisms such as apoptosis induction and inhibition of cell migration and invasion .
- Modulation of Protein Interactions : The compound interacts with specific proteins involved in cancer progression, including the urokinase receptor (uPAR), which plays a critical role in tumor invasion and metastasis .
Biological Activity Summary
| Activity | Effect | Cell Lines Tested |
|---|---|---|
| Inhibition of Cell Proliferation | Significant inhibition observed | MDA-MB-231, PANC-1 |
| Induction of Apoptosis | Promotes programmed cell death | Various cancer cell lines |
| Inhibition of Migration | Reduces invasive capabilities | MDA-MB-231 |
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on MDA-MB-231 cells, it was found that treatment with this compound resulted in a significant decrease in cell viability at concentrations as low as 25 μM. The mechanism was linked to the activation of apoptotic pathways, evidenced by increased Annexin V staining .
Case Study 2: Neuropharmacological Effects
Research has indicated potential neuropharmacological applications for this compound. In vitro studies demonstrated that it may exhibit properties similar to GABA receptor agonists, suggesting its potential use in treating neurological disorders . Further investigations into its binding affinity for GABA receptors revealed moderate activity, indicating its role as a potential therapeutic agent for anxiety or seizure disorders.
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Cytotoxicity : The compound displayed cytotoxic effects on various cancer cell lines without significant toxicity to normal cells at comparable concentrations .
- Signaling Pathway Modulation : It was observed to interfere with critical signaling pathways associated with cancer progression, including ERK and NF-kB pathways .
- Potential as a Therapeutic Agent : Given its ability to induce apoptosis and inhibit invasion, there is growing interest in further developing this compound into a therapeutic agent for cancer treatment .
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling 5-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride in laboratory settings?
- Methodological Guidance :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- First Aid Measures :
- Inhalation : Move to fresh air; administer artificial respiration if needed .
- Skin Contact : Wash with soap and water for 15 minutes; seek medical attention if irritation persists .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Q. Which analytical techniques are suitable for characterizing this compound and assessing purity?
- Methodological Guidance :
- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–254 nm). Buffer solutions (e.g., ammonium acetate, pH 6.5) enhance peak resolution .
- Spectroscopy : Confirm structure via H/C NMR and FT-IR. Compare observed peaks to reference spectra (e.g., carbonyl stretch at ~1680 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]) .
Q. How can the synthesis of this compound be optimized for improved yield and scalability?
- Methodological Guidance :
- Catalyst Screening : Test acidic catalysts (e.g., HCl, HPO) at 57–63°C for 4–6 hours to optimize cyclization steps .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the hydrochloride salt .
- Yield Tracking : Monitor reaction progress via TLC (R = 0.3–0.5 in 10% MeOH/DCM) .
Advanced Research Questions
Q. What strategies are effective for identifying and quantifying process-related impurities in this compound?
- Methodological Guidance :
- Impurity Profiling : Use HPLC-MS to detect intermediates (e.g., dealkylated byproducts) and hydrolytic degradation products. Reference pharmacopeial standards (e.g., EP impurities) for calibration .
- Quantitative Analysis : Apply a validated LC-MS/MS method with a limit of detection (LOD) ≤ 0.1% for trace impurities .
- Example Impurities :
| Impurity Name | CAS Number | Source |
|---|---|---|
| 6-Fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole HCl | 84163-13-3 | Side reaction during synthesis |
Q. How can metabolic stability studies be designed to evaluate the pharmacokinetic profile of this compound?
- Methodological Guidance :
- In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Data Interpretation : Calculate half-life (t) and intrinsic clearance (CL) to predict hepatic extraction ratios .
Q. What structural modifications could enhance the target binding affinity or selectivity of this compound?
- Methodological Guidance :
- SAR Studies :
- Piperidine Ring : Introduce substituents (e.g., methyl, fluoro) at the 4-position to modulate lipophilicity and receptor interactions .
- Pyrrolidinone Core : Replace the carbonyl group with a thiocarbonyl to assess impact on conformational flexibility .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases, GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
